RET Kinase Target Classification vs. Broader Pyrrolo-Pyrimidine Kinase Inhibitor Landscape
The Therapeutic Target Database (TTD) classifies 4-{5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine explicitly as a RET (Proto-oncogene c-Ret) kinase inhibitor (Drug ID: D0P1AH), developed by Nerviano Medical Sciences S.r.l. [1]. This is a narrower target assignment than the broader pyrrolo[2,3-d]pyrimidine kinase inhibitor class described in Nerviano's EP2997030 patent portfolio, which covers RET, JAK, Src, and MPS1 family kinases [2]. The molbic.idrblab.net bioactivity map assigns this compound to the ≤0.1 μM activity bracket, consistent with a potent kinase inhibitor profile [3]. By comparison, the structurally related 4-[5-(cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine analog has been associated with ROR-alpha1 inverse agonism (IC50 = 10.8 μM) in BindingDB (BDBM50012265) rather than RET inhibition, demonstrating that the sulfonyl substituent identity redirects target engagement [4].
| Evidence Dimension | Primary pharmacological target classification |
|---|---|
| Target Compound Data | Classified as RET kinase inhibitor; bioactivity bracket ≤0.1 μM |
| Comparator Or Baseline | Cyclopropanesulfonyl analog (BDBM50012265): ROR-alpha1 inverse agonist, IC50 = 10.8 μM (10,800 nM) |
| Quantified Difference | Target class divergence: RET kinase vs. nuclear receptor ROR-alpha1; potency bracket difference of ≥100-fold (≤0.1 μM vs. 10.8 μM) |
| Conditions | TTD database curation (target compound); BindingDB enzyme inhibition assay (cyclopropanesulfonyl analog) |
Why This Matters
For procurement in RET-focused drug discovery programs, this compound's RET-specific classification distinguishes it from sulfonyl-substituted octahydropyrrolo[3,4-c]pyrrole analogs that engage unrelated targets such as nuclear receptors, reducing the risk of off-target pharmacology in screening cascades.
- [1] Therapeutic Target Database (TTD). Drug ID: D0P1AH. Pyrrolo-pyrimidine derivative 4. Target: Proto-oncogene c-Ret (RET). Company: Nerviano Medical Sciences S.r.l. Accessed 2026. View Source
- [2] Nerviano Medical Sciences S.r.l. Pyrrolo[2,3-D]pyrimidine derivatives, process for their preparation and their use as kinase inhibitors. European Patent EP2997030. Filed 2014-05-07. The patent covers RET, JAK, Src, and MPS1 family kinase modulation. View Source
- [3] MolBIC (Molecular Bioactivity Information Center). Compound Information CP0671412. Bioactivity Value: ≤0.1 μM. Accessed 2026. View Source
- [4] BindingDB. BDBM50012265 (CHEMBL3259996). Inverse agonist activity at human ROR-alpha1: IC50 = 1.08E+4 nM (10.8 μM). Accessed 2026. View Source
